![molecular formula C18H24F13I B3320541 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane CAS No. 125081-35-8](/img/structure/B3320541.png)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is a type of perfluoroalkyl iodide compound . It is widely used in the production of fluorinated finishing agents, fluorinated surfactants, and other fluorinated fine chemicals .
Chemical Reactions Analysis
The iodine in the structure of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane is more likely to undergo substitution reactions to prepare corresponding polyfluoroalcohols, polyfluoroalkyl thiols, polyfluoroalkyl carboxylic acids, and polyfluoroalkyl sulfonyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane include a molecular weight of 445.948, a density of 2.0±0.1 g/cm3, a boiling point of 117.1±8.0 °C at 760 mmHg, a melting point of -45 °C, and a flash point of 45.0±5.6 °C .Scientific Research Applications
Molecular Structure and Interactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane, as part of the broader class of perfluorocarbons, has been studied for its unique molecular interactions. Research has shown that perfluorocarbons can form stable aggregates with other molecules, such as tetramethylethylenediamine, and demonstrate exceptional properties in solution and solid states. These aggregates are characterized by short nitrogen-iodine interactions and interdigitation of perfluorocarbon and hydrocarbon modules, highlighting the molecule's potential in supramolecular chemistry (Fontana et al., 2002).
Fluorous Phase Reactions
In the realm of synthetic chemistry, particularly in Swern and Corey–Kim reactions, derivatives of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane have been used effectively. These reactions are significant for their ability to oxidize primary and secondary alcohols to aldehydes and ketones in high yields. The fluorous nature of these compounds allows for their efficient recovery and reuse, making them valuable in green chemistry applications (Crich & Neelamkavil, 2002).
X-ray Crystallography and Structural Analysis
Research has also utilized perfluorinated compounds similar to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane in X-ray crystallography. These studies have contributed to our understanding of hypervalent iodine heterocycles and their structural parameters. Such research is crucial for developing new materials and understanding molecular interactions at a fundamental level (Nemykin et al., 2011).
Medicinal Chemistry and Drug Development
In medicinal chemistry, fluorous compounds with structural similarities to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane have been explored for their unique properties. Their high lipophilicity and strong electron-withdrawing capabilities make them crucial in drug molecule design, enhancing cell-membrane permeability and chemical stability. These properties are particularly relevant in the context of developing new pharmaceuticals and understanding drug interactions at the molecular level (Shao et al., 2015).
Polymer Science
In polymer science, perfluorinated compounds demonstrate unique properties useful in creating new materials. Studies have shown that perfluorocarbons can undergo polymerization under various conditions, leading to the formation of materials with distinct physical properties. This research is significant for the development of novel materials with specialized applications (Fearn et al., 1966).
Environmental Science
Lastly, in the context of environmental science, perfluorinated compounds, including derivatives of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane, have been identified in various environmental samples. Their detection and analysis contribute significantly to our understanding of environmental pollutants and their impact on ecosystems (Ruan et al., 2015).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctadecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F13I/c1-2-3-4-5-6-7-8-9-10-12(32)11-13(19,20)14(21,22)15(23,24)16(25,26)17(27,28)18(29,30)31/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPASNHKFRKQAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895315 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
CAS RN |
125081-35-8 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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